REACTION_CXSMILES
|
C(O)(=O)C.[NH2:5][C:6]1[C:10]([C:11]([O:13][CH3:14])=[O:12])=[C:9]([NH2:15])[NH:8][N:7]=1.CN(C)[CH:18]=[CH:19][CH:20]=O>CCO>[NH2:15][C:9]1[C:10]([C:11]([O:13][CH3:14])=[O:12])=[C:6]2[N:5]=[CH:18][CH:19]=[CH:20][N:7]2[N:8]=1
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Name
|
|
Quantity
|
0.013 mL
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Type
|
reactant
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
689 mg
|
Type
|
reactant
|
Smiles
|
NC1=NNC(=C1C(=O)OC)N
|
Name
|
|
Quantity
|
531 mg
|
Type
|
reactant
|
Smiles
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CN(C=CC=O)C
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Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
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CCO
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
|
Details
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at reflux for 22 hours
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Duration
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22 h
|
Type
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CONCENTRATION
|
Details
|
The slurry was concentrated under vacuum
|
Type
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DISSOLUTION
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Details
|
the residue was dissolved in hot methanol (20 mL)
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NN2C(N=CC=C2)=C1C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |